N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions, such as Suzuki-Miyaura coupling, to attach the dichlorophenyl group to the oxadiazole ring.
Attachment of the dimethoxybenzamide group: This can be accomplished through amide bond formation reactions, where the oxadiazole intermediate is reacted with 2,3-dimethoxybenzoic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide: This compound features a thiadiazole ring instead of an oxadiazole ring, which can lead to different chemical and biological properties.
N-(5-(2,5-dichlorophenyl)-1,3,4-triazol-2-yl)-2,3-dimethoxybenzamide:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-5-3-4-10(14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-9(18)6-7-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGPGLIDYSKSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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